molecular formula C18H15FN2O2S B11199587 N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide

N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11199587
M. Wt: 342.4 g/mol
InChI Key: XXLZFHDUTCFVHT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzyl group, and a fluorophenoxy moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Fluorophenoxy Moiety: The fluorophenoxy group can be attached through an etherification reaction using 2-fluorophenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or fluorophenoxy positions, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzyl or fluorophenoxy derivatives.

Scientific Research Applications

N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-benzyl-2-[(2-chlorophenoxy)methyl]-1,3-thiazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    N-benzyl-2-[(2-bromophenoxy)methyl]-1,3-thiazole-4-carboxamide:

    N-benzyl-2-[(2-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide: Features a methyl group, which can influence the compound’s steric and electronic properties.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H15FN2O2S/c19-14-8-4-5-9-16(14)23-11-17-21-15(12-24-17)18(22)20-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)

InChI Key

XXLZFHDUTCFVHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)COC3=CC=CC=C3F

Origin of Product

United States

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